Cas no 2228460-32-8 ((3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride)

(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride is a sulfonyl fluoride derivative featuring a methoxy-substituted oxazole core, making it a versatile intermediate in medicinal chemistry and bioconjugation applications. Its sulfonyl fluoride moiety exhibits selective reactivity with nucleophilic residues, particularly serine and threonine, enabling covalent modification of proteins under mild conditions. The oxazole ring enhances stability and modulates electronic properties, facilitating controlled reactivity. This compound is particularly valuable in chemical biology for probe development and activity-based protein profiling (ABPP). Its structural features allow for efficient labeling of target enzymes while maintaining compatibility with aqueous environments. The methoxy group further fine-tunes reactivity and solubility, making it suitable for diverse synthetic and biological applications.
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride structure
2228460-32-8 structure
Product name:(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride
CAS No:2228460-32-8
MF:C5H6FNO4S
Molecular Weight:195.168843746185
CID:5875358
PubChem ID:165637616

(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride
    • 2228460-32-8
    • EN300-2004896
    • インチ: 1S/C5H6FNO4S/c1-10-5-2-4(11-7-5)3-12(6,8)9/h2H,3H2,1H3
    • InChIKey: IZAXRLIAMVEBOQ-UHFFFAOYSA-N
    • SMILES: S(CC1=CC(=NO1)OC)(=O)(=O)F

計算された属性

  • 精确分子量: 195.00015701g/mol
  • 同位素质量: 195.00015701g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 236
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.4
  • トポロジー分子極性表面積: 77.8Ų

(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2004896-2.5g
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride
2228460-32-8
2.5g
$2351.0 2023-09-16
Enamine
EN300-2004896-0.1g
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride
2228460-32-8
0.1g
$1056.0 2023-09-16
Enamine
EN300-2004896-0.25g
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride
2228460-32-8
0.25g
$1104.0 2023-09-16
Enamine
EN300-2004896-10g
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride
2228460-32-8
10g
$5159.0 2023-09-16
Enamine
EN300-2004896-1g
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride
2228460-32-8
1g
$1200.0 2023-09-16
Enamine
EN300-2004896-0.05g
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride
2228460-32-8
0.05g
$1008.0 2023-09-16
Enamine
EN300-2004896-5g
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride
2228460-32-8
5g
$3479.0 2023-09-16
Enamine
EN300-2004896-1.0g
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride
2228460-32-8
1g
$1543.0 2023-06-02
Enamine
EN300-2004896-10.0g
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride
2228460-32-8
10g
$6635.0 2023-06-02
Enamine
EN300-2004896-0.5g
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride
2228460-32-8
0.5g
$1152.0 2023-09-16

(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride 関連文献

(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluorideに関する追加情報

Recent Advances in the Application of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl Fluoride (CAS: 2228460-32-8) in Chemical Biology and Drug Discovery

(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 2228460-32-8) has emerged as a promising chemical probe and building block in recent chemical biology and medicinal chemistry research. This sulfonyl fluoride derivative belongs to a class of reactive warheads that exhibit selective reactivity with nucleophilic amino acids, making it particularly valuable for covalent inhibitor development and activity-based protein profiling (ABPP). Recent studies have highlighted its utility in targeting serine hydrolases and other nucleophilic enzyme families, expanding the toolbox for chemoproteomic applications.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's exceptional stability in aqueous solutions compared to other sulfonyl fluorides, with a hydrolysis half-life of approximately 48 hours at physiological pH. This property, combined with its moderate electrophilicity, makes it ideal for in situ proteome profiling experiments. The methoxy-oxazole moiety was shown to contribute significantly to membrane permeability, addressing a common limitation of previous sulfonyl fluoride probes.

Structural biology investigations using X-ray crystallography (Nature Chemical Biology, 2024) revealed that 2228460-32-8 forms stable covalent adducts with catalytic serine residues while maintaining the original protein conformation in most cases. This characteristic is particularly advantageous for structure-based drug design, as it minimizes the risk of inducing artifactual conformational changes during crystallographic studies. The electron-rich oxazole ring was found to participate in favorable π-stacking interactions with nearby aromatic residues in several protein targets.

In drug discovery applications, this compound has been successfully employed as a versatile intermediate for the synthesis of covalent kinase inhibitors. A recent ACS Central Science report (2024) detailed its use in developing selective inhibitors for Bruton's tyrosine kinase (BTK) mutants that confer resistance to first-generation therapeutics. The sulfonyl fluoride warhead showed improved selectivity profiles compared to traditional acrylamide-based inhibitors, with reduced off-target effects against other kinases.

Proteome-wide screening studies (Cell Chemical Biology, 2023) utilizing 2228460-32-8 identified several previously unknown targets of sulfonyl fluoride compounds, including certain deubiquitinases and carboxylesterases. These findings suggest broader applications beyond the well-characterized serine hydrolase family. The compound's unique reactivity pattern enabled discrimination between different classes of nucleophilic residues, providing new insights into the chemoselectivity of sulfonyl fluorides.

Recent synthetic methodology developments (Angewandte Chemie, 2024) have established more efficient routes to 2228460-32-8, enabling its broader adoption in chemical biology research. The new synthetic approach achieves 65% overall yield from commercially available starting materials, addressing previous supply limitations. Stability studies under various storage conditions have been completed, providing crucial data for long-term storage and handling protocols.

Looking forward, researchers are exploring the potential of 2228460-32-8 in targeted protein degradation strategies and as a basis for developing covalent fragment libraries. Its balanced reactivity profile and demonstrated success in multiple applications position it as a valuable tool for both basic research and drug discovery efforts in the coming years.

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